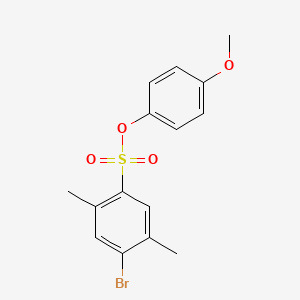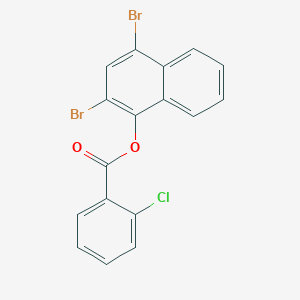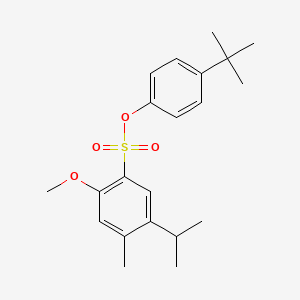
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate, commonly referred to as 4-t-BMP-MMP-PBPBS, is a synthetic organic compound that has recently been studied for its potential applications in a variety of scientific research experiments. This compound is of interest due to its unique structure and chemical properties, which make it an ideal candidate for use in a wide range of experiments.
Scientific Research Applications
4-t-BMP-MMP-PBPBS has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in enzyme kinetics studies, as a ligand in binding assays, and as a reactant in chemical synthesis reactions. Additionally, this compound has been used to study the structure-activity relationships of various enzymes and other proteins, as well as to study the effects of various environmental factors on biological systems.
Mechanism of Action
The exact mechanism of action of 4-t-BMP-MMP-PBPBS is not yet fully understood, however, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. Additionally, it has been suggested that this compound may act as a competitive inhibitor of certain enzymes, as well as a substrate for certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-BMP-MMP-PBPBS are not yet fully understood, however, it has been suggested that this compound may act as a substrate for certain metabolic pathways, and may also act as an inhibitor of certain enzymes. Additionally, this compound has been found to interact with proteins through hydrogen bonding and hydrophobic interactions, and may also affect the structure and activity of certain proteins.
Advantages and Limitations for Lab Experiments
The use of 4-t-BMP-MMP-PBPBS in laboratory experiments offers a number of advantages, including its relatively low cost and availability, as well as its ease of synthesis. Additionally, this compound has been found to have a relatively high solubility in a variety of solvents, making it an ideal candidate for use in a variety of laboratory experiments. However, the use of this compound in laboratory experiments also has a number of limitations, including its potential toxicity and the fact that its mechanism of action is not yet fully understood.
Future Directions
Given the potential applications of 4-t-BMP-MMP-PBPBS in a variety of scientific research experiments, there are a number of potential future directions for its use. These future directions include further research into its mechanism of action, as well as its potential toxicity and interactions with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in drug development, as well as in the study of metabolic pathways and enzyme structure-activity relationships. Finally, further studies could be conducted to explore the potential use of this compound in the study of environmental factors and their effects on biological systems.
Synthesis Methods
The synthesis of 4-t-BMP-MMP-PBPBS involves the reaction of 4-tert-butylphenol with 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride in the presence of a base, such as triethylamine. This reaction occurs in a two-step process, with the first step involving the formation of a sulfonate ester, and the second step involving the formation of the desired compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, and can be completed in a relatively short amount of time.
properties
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-14(2)18-13-20(19(24-7)12-15(18)3)26(22,23)25-17-10-8-16(9-11-17)21(4,5)6/h8-14H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICYRJRERBNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
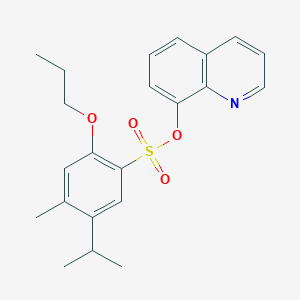
![N-{[1,1'-biphenyl]-4-yl}-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B6434393.png)

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

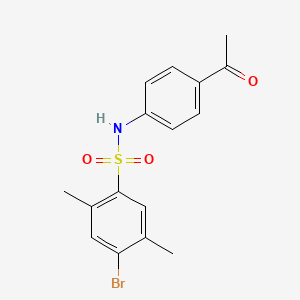
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)


